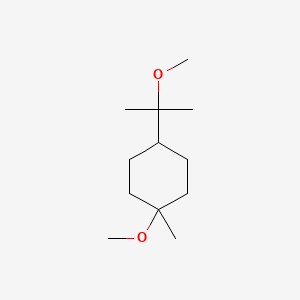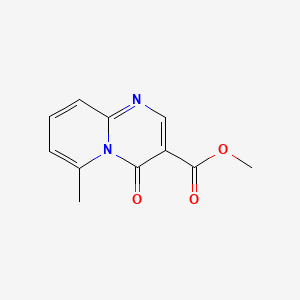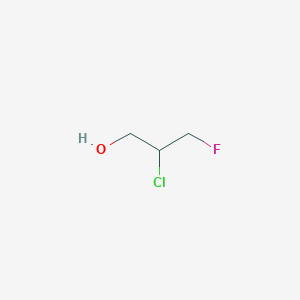
2-Chloro-3-fluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoropropan-1-ol is an organic compound with the molecular formula C₃H₆ClFO It is a halogenated alcohol, characterized by the presence of both chlorine and fluorine atoms attached to a three-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloro-3-fluoropropan-1-ol can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of chlorine and fluorine atoms to the propanol backbone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-fluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The chlorine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-chloro-3-fluoropropanoic acid.
Reduction: Production of 2-chloro-3-fluoropropanol or 3-fluoropropanol.
Substitution: Generation of various substituted propanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3-fluoropropan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-chloro-3-fluoropropan-1-ol involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include halogen bonding, hydrogen bonding, and hydrophobic interactions, which contribute to its biological and chemical effects .
Comparación Con Compuestos Similares
3-Fluoropropan-1-ol: Similar structure but lacks the chlorine atom.
2-Chloropropan-1-ol: Contains chlorine but no fluorine.
3-Chloropropan-1-ol: Chlorine is attached to the third carbon instead of the second.
Uniqueness: 2-Chloro-3-fluoropropan-1-ol is unique due to the simultaneous presence of both chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This dual halogenation can enhance its utility in various synthetic and research applications .
Propiedades
Número CAS |
26438-87-9 |
|---|---|
Fórmula molecular |
C3H6ClFO |
Peso molecular |
112.53 g/mol |
Nombre IUPAC |
2-chloro-3-fluoropropan-1-ol |
InChI |
InChI=1S/C3H6ClFO/c4-3(1-5)2-6/h3,6H,1-2H2 |
Clave InChI |
LTCGVFYSBYYWLO-UHFFFAOYSA-N |
SMILES canónico |
C(C(CF)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



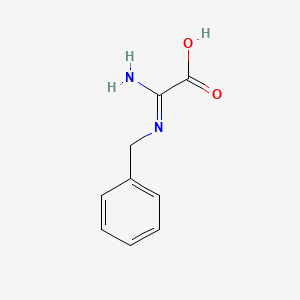
![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)
![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)
![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)


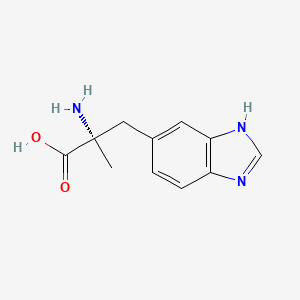
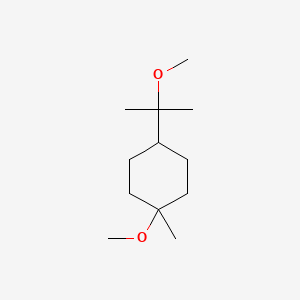
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
